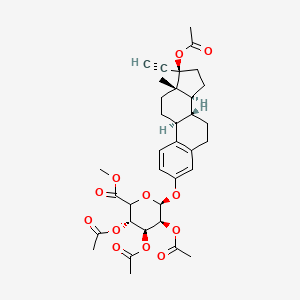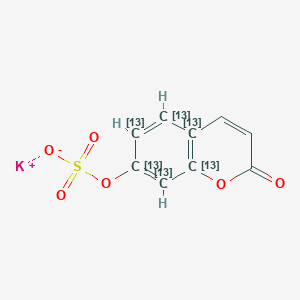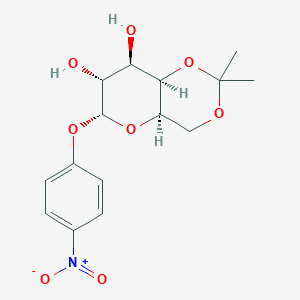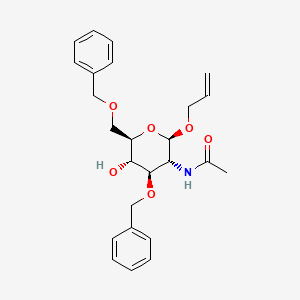
3'-Deoxy-3'-fluorothymidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-fluorothymidine-d3, also known as 1-(3’-Deoxy-3’-fluoro-β-D-pentofuranosyl)thymine-d3, is an antiviral agent . It is a stable isotope labelled compound with a molecular formula of C10H10D3FN2O4 and a molecular weight of 247.24 .
Molecular Structure Analysis
The molecular structure of 3’-Deoxy-3’-fluorothymidine-d3 is represented by the formula C10H10D3FN2O4 . The compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA .Physical And Chemical Properties Analysis
3’-Deoxy-3’-fluorothymidine-d3 is a solid substance that is soluble in DMSO, Methanol, and Water . It has a melting point of 176-178°C (lit.) .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3'-Deoxy-3'-fluorothymidine-d3 can be achieved through a multi-step approach starting from commercially available starting materials.", "Starting Materials": [ "Deoxyuridine-d3", "Fluorine gas", "Sodium methoxide", "Methyl iodide", "Acetic anhydride", "Triethylamine", "Chloroacetyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Deoxyuridine-d3 is first reacted with fluorine gas and sodium methoxide to form 3'-Deoxy-3'-fluoro-5'-O-methyluridine-d3.", "The 5'-O-methyl group is then removed by treatment with methyl iodide and sodium hydroxide to form 3'-Deoxy-3'-fluorouridine-d3.", "Chloroacetyl chloride is then reacted with 3'-Deoxy-3'-fluorouridine-d3 in the presence of triethylamine to form 3'-Deoxy-3'-fluoro-5'-O-chloroacetyluridine-d3.", "The O-chloroacetyl group is then hydrolyzed to the carboxylic acid using sodium bicarbonate and hydrochloric acid to form 3'-Deoxy-3'-fluoro-5'-O-acetyluridine-d3.", "The acetyl group is then removed by treatment with sodium hydroxide to form 3'-Deoxy-3'-fluorouridine-5'-monophosphate-d3.", "Finally, the phosphate group is removed by treatment with acetic anhydride and triethylamine to form 3'-Deoxy-3'-fluorothymidine-d3." ] } | |
Número CAS |
1346523-18-9 |
Nombre del producto |
3'-Deoxy-3'-fluorothymidine-d3 |
Fórmula molecular |
C₁₀H₁₀D₃FN₂O₄ |
Peso molecular |
247.24 |
Sinónimos |
1-(3’-Deoxy-3’-fluoro-β-D-pentofuranosyl)thymine-d3; 3’-Fluoro-3’-_x000B_deoxythymidine-d3; 3’-Fluorodeoxythymidine-d3; 3’-Fluorothymidine-d3; Alovudine-d3; CL 184824-d3; FLT-d3; MIV 310-d3; NSC 140025-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





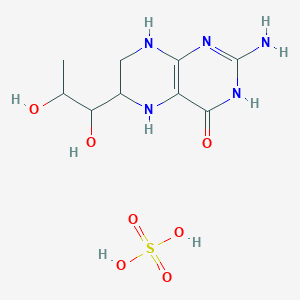
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
